9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione
Description
Properties
IUPAC Name |
14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaene-7-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c23-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-21-18(16)10-19(15)22-20/h1-3,5-6,9-11H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGVQSKVIAZNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=S)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of a cyclopentane ring through a Diels-Alder reaction between a diene and a dienophile.
Furan Ring Construction: The furan ring is then constructed via a cyclization reaction, often involving the use of a Lewis acid catalyst.
Chromene Ring Formation: The chromene ring is synthesized through an intramolecular cyclization reaction, which can be facilitated by acidic or basic conditions.
Thione Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione is C20H14O2S, with a molecular weight of approximately 318.4 g/mol. The compound features a fused ring system that includes cyclopentene and furan rings along with a chromene moiety. This structural complexity is crucial for its interaction with biological targets and its reactivity in chemical reactions.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Synthetic Routes:
- The synthesis typically involves multi-step organic reactions including Diels-Alder reactions and cyclization processes.
Table 1: Common Synthetic Methods
| Method | Description |
|---|---|
| Diels-Alder Reaction | Formation of the cyclopentane ring through diene and dienophile reaction. |
| Cyclization | Construction of furan and chromene rings using Lewis acid catalysts. |
Biology
In biological research, this compound is investigated for its bioactivity , including antimicrobial, antifungal, and anticancer properties.
Antioxidant Activity:
Research indicates that this compound exhibits significant antioxidant properties, effectively scavenging free radicals and protecting cells from oxidative stress.
Anticancer Activity:
In vitro studies show that it can inhibit the proliferation of various cancer cell lines. For example:
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Proliferation inhibition |
| A549 | 20 | Apoptosis induction |
Mechanism of Action:
The anticancer effects are attributed to:
- Mitochondrial Dysfunction: Induces a decrease in mitochondrial membrane potential.
- Caspase Activation: Promotes apoptosis via caspase-dependent pathways.
- Cell Cycle Arrest: Alters cell cycle progression leading to G0/G1 phase arrest.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. They may serve as lead compounds in developing new drugs targeting specific diseases or conditions.
Case Study: Anticancer Drug Development
A study explored the efficacy of this compound in treating breast cancer models, demonstrating its potential as a therapeutic agent.
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials with specific properties such as enhanced stability and conductivity. Its unique chemical structure allows for applications in specialty chemicals and advanced materials production.
Mechanism of Action
The mechanism of action of 9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
- Target Compound : Features a cyclopenta[c]chromene fused with a furo[3,2-g] system and a thione group.
- Furo[3,2-g]pteridine Derivatives (e.g., compounds 5 and 6 in ): Contain a pteridine core fused with a furan ring and ketone groups at positions 2 and 4 .
- Pyrazine-2(1H)-thione (): A simpler monocyclic thione-containing compound with a pyrazine ring, lacking fused aromatic systems .
Functional Group Impact
- Thione (C=S) vs. In furopteridine derivatives (e.g., compounds 5 and 6), ketone groups participate in hydrogen bonding with DHFR’s active site, while the thione’s sulfur atom could form weaker but distinct interactions .
Substituent Effects
- Phenyl vs. Heteroaryl Groups :
- The 9-phenyl group in the target compound parallels the 7-aryl substituents in furo[3,2-g]pteridine derivatives (e.g., compounds 5.1–5.3). Electron-withdrawing groups (e.g., nitro, halogens) or extended aromatic systems (e.g., naphthyl) on the aryl moiety enhance DHFR inhibition by up to 35.44% in analogs .
- Substitution with heterocycles (e.g., furan, thiophene) in analogs (e.g., compounds 3.12–3.14) increases activity, suggesting similar modifications could optimize the target compound’s efficacy .
DHFR Inhibition
- Furo[3,2-g]pteridine Derivatives : Compounds 5 and 6 inhibit DHFR at 14.59–52.11% , though less potent than methotrexate (89.57%). Activity correlates with lipophilicity and aryl substituent electronics .
- Target Compound : Hypothetical DHFR inhibition could be inferred based on structural similarities. The thione group might reduce polar interactions compared to ketones, but increased lipophilicity could enhance cellular uptake.
Molecular Docking Predictions
- Furopteridine analogs bind DHFR via hydrogen bonds with Asp-27 and hydrophobic interactions with Phe-34/Leu-26. The target compound’s thione may form a weaker hydrogen bond with Asp-27, while its phenyl group could stabilize π-stacking with Phe-34 .
Data Tables
Table 1: Structural and Activity Comparison of Key Analogs
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | Furo[3,2-g]pteridine Analogs | Pyrazine-2(1H)-thione |
|---|---|---|---|
| Molecular Weight (g/mol) | ~308 (estimated) | 300–400 | 112.15 |
| logP (Predicted) | ~3.5 (high lipophilicity) | 2.0–3.0 | 0.8 |
| Key Functional Groups | Thione, furan, phenyl | Ketones, furan, aryl | Thione |
Biological Activity
9-Phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione is a compound belonging to the class of furochromenes, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H15OS. The compound features a complex structure that includes a fused cyclopentene and furan ring system along with a chromene moiety. These structural characteristics are crucial for its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds within the furochromene class exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated using methods such as DPPH and ABTS assays. Preliminary studies suggest that this compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
The anticancer potential of this compound has been documented in several studies. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mitochondrial pathways.
Mechanism of Action:
- Mitochondrial Dysfunction: Induces a decrease in mitochondrial membrane potential.
- Caspase Activation: Promotes caspase-dependent apoptosis.
- Cell Cycle Arrest: Alters cell cycle progression leading to G0/G1 phase arrest.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15 | Proliferation inhibition |
| A549 (Lung) | 20 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its antioxidant and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
Case Studies
- Study on Antioxidant Activity: A study conducted by Zhang et al. (2020) demonstrated that the compound significantly reduced oxidative stress markers in human fibroblasts exposed to UV radiation.
- Anticancer Research: A recent study by Kim et al. (2021) reported that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
